4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE
Description
4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzodiazole core.
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2S/c1-10-6-7-14-15(11(10)2)22-16(21-14)23-9-12-4-3-5-13(8-12)17(18,19)20/h3-8H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLDNBAZIGSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethyl-1H-benzimidazole with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzodiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]THIO}PYRIMIDINE: Shares a similar trifluoromethyl group and aromatic core but differs in the heterocyclic structure.
2-(3-CYANO-4-METHYL-5-PHENYL-5-(TRIFLUOROMETHYL)FURAN-2(5H)-YLIDENE)MALONONITRILE: Contains a trifluoromethyl group and an aromatic ring but has a different functional group arrangement.
Uniqueness
The uniqueness of 4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups and its benzodiazole core, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
